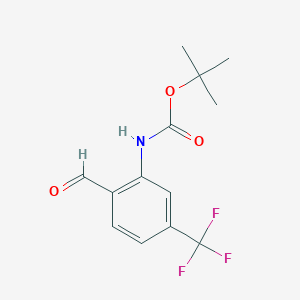

Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate

CAS No.:

Cat. No.: VC18015170

Molecular Formula: C13H14F3NO3

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14F3NO3 |

|---|---|

| Molecular Weight | 289.25 g/mol |

| IUPAC Name | tert-butyl N-[2-formyl-5-(trifluoromethyl)phenyl]carbamate |

| Standard InChI | InChI=1S/C13H14F3NO3/c1-12(2,3)20-11(19)17-10-6-9(13(14,15)16)5-4-8(10)7-18/h4-7H,1-3H3,(H,17,19) |

| Standard InChI Key | MSXXNEGBVGHVFB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(F)(F)F)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure combines three key functional groups:

-

tert-Butyl carbamate: A protecting group for amines, enhancing stability during synthetic procedures.

-

Formyl group: Provides a reactive aldehyde site for nucleophilic additions or condensations.

-

Trifluoromethyl group: Imparts metabolic stability and lipophilicity, common in bioactive molecules.

The IUPAC name, tert-butyl -[3-formyl-5-(trifluoromethyl)phenyl]carbamate, reflects its substitution pattern. Spectroscopic data, such as NMR and NMR, would typically reveal peaks corresponding to the aldehyde proton (~9.8 ppm), aromatic protons adjacent to electron-withdrawing groups, and the tert-butyl group’s singlet (~1.4 ppm) .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 289.25 g/mol |

| Boiling Point | Not reported |

| Solubility | Likely soluble in DMSO, THF |

| Stability | Stable under inert conditions |

The trifluoromethyl group enhances hydrophobicity, influencing solubility in organic solvents. The formyl group’s reactivity necessitates storage under anhydrous conditions to prevent hydration or oxidation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate involves multi-step reactions:

Step 1: Protection of the Amine

A primary amine (e.g., 5-(trifluoromethyl)anthranilic acid) is protected with di-tert-butyl dicarbonate () in the presence of a base like triethylamine:

This step ensures the amine remains inert during subsequent reactions .

Applications in Pharmaceutical Chemistry

Intermediate for Drug Discovery

The compound’s trifluoromethyl and formyl groups make it a versatile building block:

-

Schiff Base Formation: Reacts with amines to form imines, precursors for heterocycles (e.g., quinazolines).

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings enable aryl-aryl bond formation, expanding molecular complexity .

Case Study: Anti-Inflammatory Agents

Analogous tert-butyl carbamates, such as tert-butyl 2-(substituted benzamido)phenylcarbamates, exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to hydrophobic pockets of COX-2, reducing edema in rat models by 39–54% .

Research Findings and Future Directions

Recent Advances

-

Catalytic Applications: Palladium-catalyzed couplings using this compound as a substrate have achieved >80% yields in synthesizing biaryl motifs .

-

Agricultural Chemistry: Derivatives show promise as herbicides, leveraging the trifluoromethyl group’s resistance to metabolic degradation.

Challenges and Opportunities

-

Scalability: Current synthetic routes are lab-scale; continuous-flow systems could improve efficiency.

-

Toxicity Profiling: Limited data on ecotoxicology necessitate further studies for agrochemical applications .

Comparative Analysis with Structural Analogues

| Compound | Key Features | Applications |

|---|---|---|

| Tert-butyl 2-formyl-5-(trifluoromethyl)phenylcarbamate | Formyl, trifluoromethyl | Drug intermediates |

| Tert-butyl N-[2-(difluoromethyl)phenyl]carbamate | Difluoromethyl | Antimicrobial agents |

| Tert-butyl (2-formyl-4-(trifluoromethyl)phenyl)carbamate | Para-trifluoromethyl | Material science |

The formyl group’s reactivity distinguishes this compound, enabling diverse derivatization compared to halogenated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume